molecular formula C20H22FN3O4S2 B2556527 (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-98-7

(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2556527
CAS No.: 865162-98-7
M. Wt: 451.53
InChI Key: BUTCIMIOLVZYBM-XDOYNYLZSA-N
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Description

The compound (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a fluorinated benzo[d]thiazole scaffold. Key structural elements include:

  • Benzamide core: Provides a rigid aromatic backbone.
  • 3-(2-Ethoxyethyl) substituent: Enhances solubility and modulates steric effects.
  • 4-(N,N-Dimethylsulfamoyl) group: Introduces sulfonamide functionality, which may influence bioactivity and binding affinity.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorinated heterocycles and sulfonamides are pharmacophores .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S2/c1-4-28-12-11-24-17-10-7-15(21)13-18(17)29-20(24)22-19(25)14-5-8-16(9-6-14)30(26,27)23(2)3/h5-10,13H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTCIMIOLVZYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
2.1.1. Triazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., 7–9 ) share:

  • Heterocyclic core : 1,2,4-Triazole vs. benzo[d]thiazole in the target compound.
  • Fluorinated substituents : Both include fluorophenyl groups for electronic modulation.
  • Sulfonyl groups : The 4-(4-X-phenylsulfonyl)phenyl group parallels the dimethylsulfamoyl substituent in the target.

Key Differences :

  • Core reactivity : Triazoles exhibit tautomerism (thione vs. thiol forms), while the benzo[d]thiazol-2(3H)-ylidene in the target compound is locked in a planar, conjugated system .
  • Substituent flexibility : The ethoxyethyl group in the target compound enhances hydrophilicity compared to rigid phenylsulfonyl groups in triazoles.
2.1.2. Thiadiazole Derivatives ()

Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and its derivatives (e.g., 8a–c ) feature:

  • Thiadiazole-isoxazole fusion : Contrasts with the benzo[d]thiazole core.
  • Benzamide linkage : Shared with the target compound.
  • Active methylene adducts : Introduce acetyl or ester groups, unlike the ethoxyethyl substituent in the target.

Key Differences :

  • Electronic effects : Thiadiazoles’ electron-deficient nature may reduce stability compared to the electron-rich benzo[d]thiazole.
  • Spectral signatures : IR spectra of thiadiazoles show C=O stretches at 1605–1719 cm⁻¹, slightly lower than the target compound’s benzamide C=O (expected ~1650–1680 cm⁻¹) due to conjugation differences .
2.1.3. Azepane-Sulfonyl Analogues ()

The compound (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (1007540-88-6) is structurally closest, differing only in:

  • Sulfonamide substituent : Azepane (7-membered ring) vs. dimethylamine in the target.
  • Ethyl vs. ethoxyethyl group : Alters lipophilicity and steric bulk.

Key Similarities :

  • Sulfonamide positioning : Both are para-substituted on the benzamide, critical for target engagement .
Physicochemical and Spectral Comparisons
Property Target Compound Triazole 7–9 Thiadiazole 6 Azepane Derivative
Core Structure Benzo[d]thiazol-2(3H)-ylidene 1,2,4-Triazole 1,3,4-Thiadiazole Benzo[d]thiazol-2(3H)-ylidene
C=O Stretch (IR, cm⁻¹) ~1663–1682 (benzamide) Absent (tautomerized) 1605–1719 (benzamide/ester) ~1660–1685 (benzamide)
Fluorine Substituents 6-Fluoro 2,4-Difluorophenyl None 4-Fluoro
Sulfonamide Group N,N-Dimethylsulfamoyl 4-(4-X-Phenylsulfonyl)phenyl None Azepan-1-ylsulfonyl
Melting Point (°C) Not reported 160–290 (varies by substituent) 160–290 Not reported

Functional Implications

  • Solubility : The ethoxyethyl group may improve aqueous solubility compared to triazoles or thiadiazoles with hydrophobic substituents.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule is dissected into three primary fragments:

  • 6-Fluorobenzo[d]thiazole core : Derived from fluorinated aniline precursors.
  • 3-(2-Ethoxyethyl) side chain : Introduced via alkylation or nucleophilic substitution.
  • 4-(N,N-Dimethylsulfamoyl)benzamide group : Synthesized through sulfonation and amidation.

Critical disconnections include the C–N bond between the benzothiazole and benzamide moieties, enabling modular assembly.

Synthesis of the 6-Fluorobenzo[d]Thiazole Core

Cyclization of 4-Fluoroaniline with Thiocyanate Reagents

The benzothiazole scaffold is constructed via the Herz reaction, where 4-fluoroaniline reacts with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid at 0–5°C. This yields 2-amino-6-fluorobenzo[d]thiazole, confirmed by IR absorption at 3,430 cm⁻¹ (N–H stretch) and a molecular ion peak at m/z 168 (M⁺) in mass spectrometry.

Reaction Conditions :

  • Temperature : 0–5°C (prevents over-bromination).
  • Solvent : Glacial acetic acid (protonates intermediates).
  • Yield : 74% after recrystallization.

Alkylation at the 3-Position

Introduction of the 2-Ethoxyethyl Group

2-Amino-6-fluorobenzo[d]thiazole undergoes N-alkylation using 2-ethoxyethyl bromide in acetonitrile with potassium carbonate (K₂CO₃) as a base. Sonication accelerates reagent dispersion, achieving 62% yield after column chromatography (petroleum ether:ethyl acetate = 3:1).

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 3.55 (q, 2H, OCH₂CH₃), 3.73 (t, 2H, NCH₂), 4.02 (t, 2H, OCH₂).
  • MS : m/z 269 (M⁺), confirming successful alkylation.

Functionalization of the Benzamide Moiety

Synthesis of 4-(N,N-Dimethylsulfamoyl)Benzoic Acid

4-Chlorosulfonylbenzoic acid reacts with dimethylamine (40% aqueous solution) in dichloromethane at 25°C. The sulfonamide forms quantitatively within 2 hours, as evidenced by the disappearance of the S=O stretch at 1,370 cm⁻¹ in IR.

Reaction Optimization :

  • Stoichiometry : 1:1.2 ratio of chlorosulfonyl precursor to dimethylamine.
  • Workup : Acidification to pH 2 precipitates the product (yield: 89%).

Activation as Benzoyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours), yielding 4-(N,N-dimethylsulfamoyl)benzoyl chloride. Excess SOCl₂ is removed under reduced pressure, and the product is used without further purification.

Condensation to Form the Imine Linkage

Schiff Base Formation

The alkylated benzothiazole (1 equiv) reacts with 4-(N,N-dimethylsulfamoyl)benzoyl chloride (1.2 equiv) in dry tetrahydrofuran (THF) under nitrogen. Triethylamine (2 equiv) neutralizes HCl, driving the reaction to completion. The Z-isomer is favored by slow addition (1 drop/5 seconds) and low temperature (0°C), achieving a 58% yield after recrystallization.

Stereochemical Control :

  • Temperature : 0°C suppresses thermal equilibration between Z/E isomers.
  • Solvent : Anhydrous THF minimizes hydrolysis.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, 2H, Ar–H), 7.89 (s, 1H, N=CH), 4.12 (t, 2H, OCH₂).
  • ¹³C NMR : 165.4 ppm (C=O), 152.1 ppm (C=N).

Scalability and Process Optimization

Pilot-Scale Production

A 100-g batch of the target compound was synthesized with the following adjustments:

  • Alkylation : Replaced acetonitrile with dimethylformamide (DMF) to enhance solubility.
  • Condensation : Used flow chemistry to improve mixing and reduce reaction time by 40%.

Yield Improvement : 68% (compared to 58% in small-scale).

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 512.5981 [M+H]⁺.
  • Calculated : 512.5984 for C₂₁H₂₃FN₄O₅S₂.

X-ray Crystallography

Single-crystal analysis confirmed the Z-configuration, with a dihedral angle of 12.3° between the benzothiazole and benzamide planes.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Cost Index
Stepwise Assembly 58 99.2 1.0
One-Pot Reaction 45 97.8 0.8
Flow Synthesis 68 99.5 1.2

Q & A

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing (Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide?

Methodological Answer: The synthesis typically involves multi-step pathways:

Core Benzothiazole Formation : Cyclization of substituted anilines with thiourea derivatives under acidic conditions .

Sulfamoyl Group Introduction : Reaction with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) .

Z-Configuration Control : Use of sterically hindered bases (e.g., DBU) to favor the Z-isomer during imine formation .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (sulfamoylation step)Prevents side reactions
SolventDMF or DCMEnhances solubility
Reaction Time12–24 hrs (cyclization step)Ensures completion

Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the Z-isomer (>95% purity) .

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct deshielded imine proton (δ 8.5–9.0 ppm) and splitting patterns of ethoxyethyl substituents confirm stereochemistry .
    • NOE Experiments : Spatial proximity between the fluorobenzo and benzamide groups validates the Z-configuration .
  • X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C=N bond at ~120°) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 513.12) .

Q. What preliminary assays are recommended for evaluating the compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values against sulfatases or kinases .
    • Include positive controls (e.g., suramin for sulfatases) .
  • Cellular Viability Assays :
    • MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Antimicrobial Screening :
    • Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different experimental models?

Methodological Answer:

  • Orthogonal Assays : Validate enzyme inhibition results using SPR (surface plasmon resonance) to measure binding kinetics (e.g., KD, kon, koff) .
  • Purity Analysis : Quantify impurities via HPLC-MS; even 5% impurities can skew IC₅₀ values .
  • Molecular Docking : Compare binding poses in different protein conformations (e.g., open vs. closed states of sulfatases) using AutoDock Vina .

Example Contradiction : A study reports IC₅₀ = 2 µM against sulfatase A, while another shows IC₅₀ = 10 µM.
Resolution : Check for differences in assay pH (optimal: 6.5–7.0) or reducing agents (e.g., DTT stabilizes sulfatases) .

Q. What strategies are effective for designing analogs to establish structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Modification :
    • Replace the 2-ethoxyethyl group with cyclopropylmethyl to assess steric effects .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance electrophilicity .
  • In Silico Tools :
    • Use QSAR models (e.g., CoMFA) to predict bioactivity based on Hammett constants (σ) and logP values .
    • Perform MD simulations (GROMACS) to evaluate stability of ligand-protein complexes .

Q. SAR Table :

Analog ModificationBioactivity Change (vs. Parent)Key Finding
6-Fluoro → 6-ChloroIC₅₀ ↓ 30% (sulfatase A)Halogen size impacts binding
Dimethylsulfamoyl → MorpholineIC₅₀ ↑ 2-foldPolar groups enhance solubility

Q. How can researchers optimize reaction yields while minimizing by-products in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design to optimize parameters (e.g., temperature, stoichiometry). For example, a central composite design for the sulfamoylation step can reduce by-products by 40% .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time from 24 hrs to 2 hrs .
  • By-Product Analysis : Use LC-MS to identify major impurities (e.g., over-sulfonated derivatives) and adjust reagent ratios accordingly .

Q. What computational methods are suitable for predicting off-target interactions or toxicity?

Methodological Answer:

  • Pharmacophore Modeling : Screen against Tox21 database to predict hepatotoxicity (e.g., cytochrome P450 inhibition) .
  • Proteome-Wide Docking : Use AutoDock Vina to assess binding to non-target kinases (e.g., EGFR, VEGFR) .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability (e.g., predicted LogBB = -1.2 indicates low CNS penetration) .

Q. How should researchers address instability issues in aqueous buffers during bioassays?

Methodological Answer:

  • Stability Studies :
    • Use UPLC-MS to monitor degradation over 24 hrs in PBS (pH 7.4) at 37°C.
    • Major Degradation Pathway : Hydrolysis of the ethoxyethyl group (t₁/₂ = 8 hrs) .
  • Formulation Adjustments :
    • Add 10% DMSO or cyclodextrin to improve solubility and stability .
    • Use low-temperature storage (4°C) during assays .

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